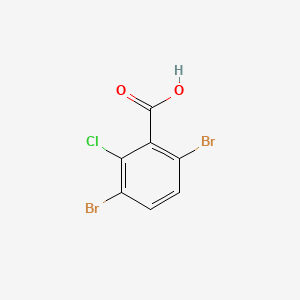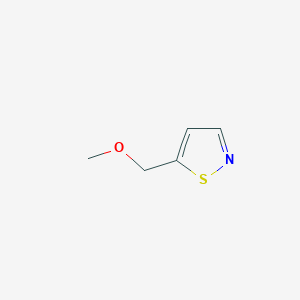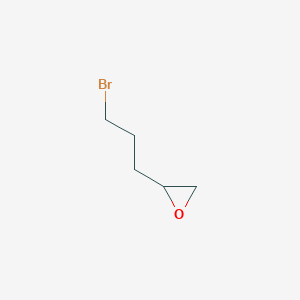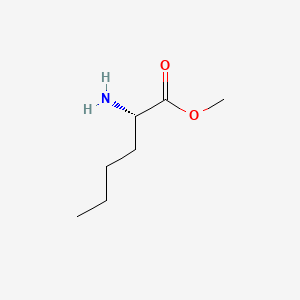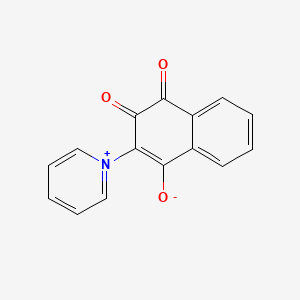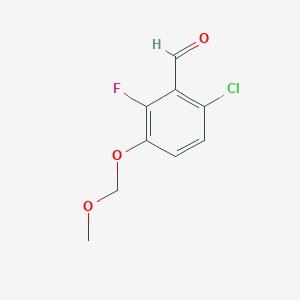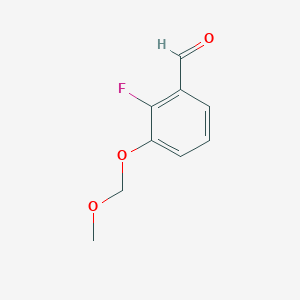
(3-溴丙基)环丁烷
描述
“(3-Bromopropyl)cyclobutane” is a chemical compound with the molecular formula C7H13Br . It has a molecular weight of 177.08 . This compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of cyclobutane derivatives often involves the use of Suzuki-Miyaura coupling reactions . In particular, the synthesis of 3-borylated cyclobutanols has been achieved through a formal [3 + 1]-cycloaddition using readily accessible 1,1-diborylalkanes and epihalohydrins or epoxy alcohol derivatives .Molecular Structure Analysis
Cyclobutane reduces some bond-eclipsing strain by folding (the out-of-plane dihedral angle is about 25º), but the total eclipsing and angle strain remains high . This strain is due to the smaller bond angles in cyclobutane compared to the optimum 109.5º angles of a normal tetrahedral carbon atom .Chemical Reactions Analysis
Cyclobutane undergoes reactions similar to that of cyclopropane due to the weak C-C bonds caused by angle strain . These reactions often lead to the opening of the ring to relieve the ring strain .Physical And Chemical Properties Analysis
“(3-Bromopropyl)cyclobutane” is a liquid at room temperature . It has a molecular weight of 177.08 .科学研究应用
Stereocontrolled Synthesis and Functionalization
Cyclobutane derivatives, including “(3-Bromopropyl)cyclobutane”, are often used in the stereocontrolled synthesis and functionalization of organic compounds . The inherent ring strain of these compounds allows for the selective modification of their structures, which can be strategically used in organic synthesis . This includes ring enlargement and ring contraction, which can be obtained regio- and stereoselectively .
Organocatalysis
Cyclobutane derivatives are also used in organocatalysis . Organocatalysis is a sub-discipline of chemistry where small organic molecules are used as catalysts for chemical reactions. Cyclobutane derivatives can play a crucial role in these reactions due to their unique chemical properties .
Biocatalysis
In addition to organocatalysis, cyclobutane derivatives are also used in biocatalysis . Biocatalysis is a sub-discipline of enzymology where natural catalysts, like protein enzymes, perform chemical reactions. The unique properties of cyclobutane derivatives can enhance these reactions .
Cycloaddition
Cyclobutane derivatives can be easily prepared by reliable synthetic methods such as [2+2] cycloadditions . This method involves the reaction of two alkenes to form a cyclobutane .
Anti-Cancer Activity
Some cyclobutane and dicyclobutane isomers have shown excellent in vitro anti-cancer activity towards various cell lines . While it’s not specified whether “(3-Bromopropyl)cyclobutane” has this property, it’s possible that it could be used in similar applications.
Photodimerization
Cyclobutane derivatives can be used in photodimerization reactions . Photodimerization is a process where two identical molecules are joined together in a chemical reaction that is initiated by light . This process can be used to create complex structures from simple starting materials .
作用机制
Target of Action
The primary targets of (3-Bromopropyl)cyclobutane are likely to be molecules that can undergo nucleophilic substitution or elimination reactions . These reactions typically involve a nucleophile, a molecule that donates an electron pair, and an electrophile, a molecule that accepts an electron pair . In the case of (3-Bromopropyl)cyclobutane, the bromine atom acts as a leaving group, making the compound a potential electrophile .
Mode of Action
(3-Bromopropyl)cyclobutane can interact with its targets through nucleophilic substitution or elimination reactions . In a nucleophilic substitution reaction, the bromine atom in (3-Bromopropyl)cyclobutane is replaced by a nucleophile . In an elimination reaction, the bromine atom and a hydrogen atom are removed, resulting in the formation of a double bond .
Biochemical Pathways
Given its potential to undergo nucleophilic substitution and elimination reactions, it could potentially interfere with various biochemical pathways involving similar reactions . For instance, it could disrupt the normal function of proteins or enzymes that contain nucleophilic amino acids, such as serine, threonine, or cysteine .
Pharmacokinetics
Cycloalkanes, the class of compounds to which (3-bromopropyl)cyclobutane belongs, are generally lipophilic . This suggests that (3-Bromopropyl)cyclobutane could potentially cross cell membranes and distribute throughout the body. Its metabolism and excretion would likely involve enzymatic reactions that convert it into more polar metabolites, which could then be excreted in the urine or bile .
Result of Action
Its potential to undergo nucleophilic substitution and elimination reactions suggests that it could modify the structure of biomolecules, potentially altering their function . For instance, it could potentially react with nucleophilic amino acids in proteins, leading to changes in protein structure and function .
Action Environment
Environmental factors, such as temperature, pH, and the presence of other chemicals, could influence the action, efficacy, and stability of (3-Bromopropyl)cyclobutane. For instance, higher temperatures could increase the rate of its reactions, while extreme pH values could affect its stability . The presence of other chemicals could also influence its reactivity, either by competing for the same targets or by reacting with (3-Bromopropyl)cyclobutane itself .
安全和危害
未来方向
属性
IUPAC Name |
3-bromopropylcyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c8-6-2-5-7-3-1-4-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWUIQVJDNMTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307179 | |
| Record name | Cyclobutane, (3-bromopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21782-49-0 | |
| Record name | Cyclobutane, (3-bromopropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21782-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutane, (3-bromopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




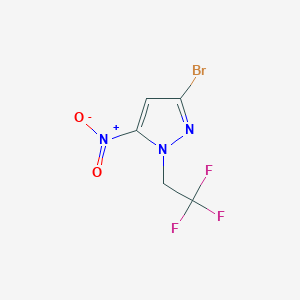
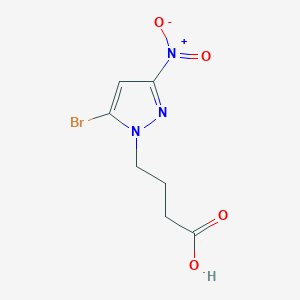


![N-[(5-Amino-1H-1,2,4-triazol-3-yl)methyl]phthalimide](/img/structure/B3252567.png)
